molecular formula C7H9NaO4 B8538197 Vinyl acetate sodium acrylate CAS No. 58931-94-5

Vinyl acetate sodium acrylate

Cat. No. B8538197
CAS RN: 58931-94-5
M. Wt: 180.13 g/mol
InChI Key: NWHGMZPONNGHIZ-UHFFFAOYSA-M
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Patent
US04485209

Procedure details

A (vinyl acetate-sodium acrylate) copolymer water-in-oil emulsion was prepared according to the following procedures: An aqueous solution was prepared by mixing, under cooling conditions, 96.49 gm of acrylic acid, 163.75 gm of water, 130 gm of a 40 percent sodium hydroxide solution and 0.02 gm of ethylenediamine tetraacetic acid. Separately, an oil solution was prepared by mixing 5.8 gm of Span-80, 113.3 gm of Isopar-M and 6.5 gm of vinyl acetate. The two solutions were combined in a high speed waring blender to give a uniform emulsion. A catalyst solution was prepared by dissolving 0.26 gm of 2,2'-azobis(isobutyronitrile) in 3.13 ml of acetone. The monomer emulsion was then deoxygenated as described in Example 1. The polymerization was carried out in the manner as in Example 1, except that a one-liter pyrex glass reactor equipped as described in Example 1, was used. The product produced was a milky white emulsion containing about 24 percent by weight of the polymer. The polymer had an intrinsic viscosity of 4.2 dl/gm as measured in a one normal aqueous sodium chloride solution.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
96.49 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Two
Name
Quantity
163.75 g
Type
solvent
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
0.26 g
Type
reactant
Reaction Step Four
Quantity
3.13 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[Na+:7].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.CCCCCCCC/C=C\CCCCCC[CH2:44][C:45]([O:47][CH2:48][C@@H:49](O)[C@H]1OC[C@H](O)[C@H]1O)=[O:46].C(OC=C)(=O)C.N(C(C)(C)C#N)=NC(C)(C)C#N.[Cl-].[Na+]>CC(C)=O.O>[C:45]([O:47][CH:48]=[CH2:49])(=[O:46])[CH3:44].[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[Na+:7] |f:1.2,7.8,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
96.49 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.02 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
Quantity
163.75 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
5.8 g
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)(=O)OC=C
Step Four
Name
Quantity
0.26 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
3.13 mL
Type
solvent
Smiles
CC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aqueous solution was prepared
CUSTOM
Type
CUSTOM
Details
Separately, an oil solution was prepared
CUSTOM
Type
CUSTOM
Details
to give a uniform emulsion
CUSTOM
Type
CUSTOM
Details
A catalyst solution was prepared
CUSTOM
Type
CUSTOM
Details
The monomer emulsion was then deoxygenated
CUSTOM
Type
CUSTOM
Details
equipped
CUSTOM
Type
CUSTOM
Details
The product produced
ADDITION
Type
ADDITION
Details
containing about 24 percent by weight of the polymer

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=C.C(C=C)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.